molecular formula C17H15NOS B13004906 3-Benzyl-7-methoxyquinoline-2-thiol

3-Benzyl-7-methoxyquinoline-2-thiol

Cat. No.: B13004906
M. Wt: 281.4 g/mol
InChI Key: BACPIKJTIGSCAM-UHFFFAOYSA-N
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Description

3-Benzyl-7-methoxyquinoline-2-thiol (CAS 917747-90-1) is a chemical compound with the molecular formula C17H15NOS and a molecular weight of 281.37 . As a quinoline derivative containing a thiol functional group, this compound is of significant interest in medicinal chemistry and drug discovery research. Quinoline-thiol structures are frequently explored as key intermediates or core scaffolds in the development of bioactive molecules . Research on structurally related bis 8-hydroxyquinoline benzylamines indicates that such compounds can generate quinone methide intermediates, which are electrophilic species that show a preferential reactivity towards biological thiols . This mechanism suggests potential research applications for this compound and its analogs in studying cellular pathways involving thiol groups, such as those in certain proteins and antioxidants like glutathione . The antitumor properties observed in related quinoline-benzylamine families, which are linked to their ability to form these reactive intermediates, highlight the research value of this chemical class in developing novel therapeutic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H15NOS

Molecular Weight

281.4 g/mol

IUPAC Name

3-benzyl-7-methoxy-1H-quinoline-2-thione

InChI

InChI=1S/C17H15NOS/c1-19-15-8-7-13-10-14(17(20)18-16(13)11-15)9-12-5-3-2-4-6-12/h2-8,10-11H,9H2,1H3,(H,18,20)

InChI Key

BACPIKJTIGSCAM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=S)N2)CC3=CC=CC=C3

Origin of Product

United States

An Overview of Quinoline Derivatives in Contemporary Academic Research

Quinoline (B57606), a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry. nih.govmdpi.com First isolated from coal tar in 1834, its structure forms the backbone of numerous natural alkaloids and synthetic compounds with a wide array of biological activities. nih.gov The versatility of the quinoline ring system allows for functionalization at various positions, leading to a vast chemical space that researchers have extensively explored. nih.gov

Contemporary academic research highlights the diverse pharmacological potential of quinoline derivatives. They are prominent as:

Antimalarial agents: Historically, the quinoline alkaloid quinine (B1679958) was the primary treatment for malaria. Synthetic derivatives like chloroquine (B1663885) and mefloquine (B1676156) have continued this legacy, although resistance is a growing concern. nih.govnih.gov

Anticancer agents: Compounds like camptothecin (B557342) and its derivatives (e.g., topotecan) are potent topoisomerase inhibitors used in cancer chemotherapy. nih.gov Other quinoline-based molecules have been designed to target various cancer cell lines, including drug-resistant strains.

Antibacterial agents: The fluoroquinolones, such as ciprofloxacin (B1669076) and levofloxacin, are a major class of broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase. nih.gov

Antiviral agents: Certain quinoline derivatives have been investigated as inhibitors of viral enzymes, including HIV reverse transcriptase. ontosight.ai

Neuroprotective agents: Due to their ability to cross the blood-brain barrier and interact with various receptors and enzymes, quinoline derivatives are being studied for potential applications in neurodegenerative diseases. mdpi.com

The synthesis of these derivatives is achieved through various classical and modern organic chemistry reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses, allowing chemists to tailor the structure to achieve desired properties. nih.gov

The Significance of Sulfur Containing Heterocycles in Chemical and Biological Sciences

The incorporation of sulfur into heterocyclic rings imparts unique chemical and physical properties that are highly valued in both chemistry and biology. Sulfur's ability to exist in various oxidation states (from thioethers to sulfones) and its capacity to form strong hydrogen bonds and coordinate with metal ions contribute to the diverse functionality of these compounds. bldpharm.com

Sulfur-containing heterocycles are integral components of numerous pharmaceuticals and biologically active molecules. bldpharm.com Their significance is underscored by their wide range of therapeutic applications:

Antimicrobial and Antifungal Activity: Many sulfur-containing heterocycles, such as thiazole (B1198619) and thiophene (B33073) derivatives, form the core of potent antimicrobial and antifungal drugs.

Anticancer Properties: These compounds can exhibit anticancer activity through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cell proliferation.

Enzyme Inhibition: The thiol or thione group is a key pharmacophore in many enzyme inhibitors, capable of interacting with active site residues or metal cofactors.

Materials Science: Beyond medicine, sulfur heterocycles are used in the development of organic conductors, dyes, and polymers due to their unique electronic properties.

The continued exploration of sulfur-containing heterocycles is a dynamic area of research, with chemists constantly developing new synthetic methods to access novel structures with enhanced biological activity and lower toxicity.

Contextualization of 3 Benzyl 7 Methoxyquinoline 2 Thiol As a Key Quinoline 2 Thiol Derivative

Strategies for the Construction of the Quinoline-2-thiol Core Structure

The formation of the fundamental quinoline-2-thiol scaffold is a critical step in the synthesis of the target compound. This process can be dissected into two key stages: the assembly of the quinoline ring system and the subsequent introduction of the thiol group at the C-2 position.

Classical and Modern Cyclization Approaches for Quinoline Ring System Formation

The synthesis of the quinoline ring, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine (B92270) ring, has been a subject of extensive research for over a century. nih.govresearchgate.netnih.gov A variety of named reactions and modern catalytic methods have been developed to construct this important scaffold. nih.govmdpi.comiipseries.org

Classical Methods:

Several classical methods, often named after their discoverers, provide foundational routes to quinoline derivatives. These include:

Skraup Synthesis: This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. nih.goviipseries.org

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones in the presence of an acid to react with anilines. nih.gov

Combes Synthesis: This approach involves the acid-catalyzed cyclization of β-diketone anils (Schiff bases derived from anilines and β-diketones). iipseries.org

Gould-Jacobs Reaction: This reaction is particularly relevant for the synthesis of 4-hydroxyquinolines, which can be precursors to other functionalized quinolines. It involves the reaction of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization. nih.govmdpi.com

Modern Approaches:

More contemporary methods often employ transition metal catalysis to achieve higher efficiency, regioselectivity, and functional group tolerance. mdpi.comorganic-chemistry.orgmdpi.com These can include:

Palladium-catalyzed Annulation: Reactions involving the coupling of o-iodoanilines with alkynes or other suitable partners can lead to the formation of substituted quinolines. organic-chemistry.org

Copper-catalyzed Cyclization: Copper catalysts have been effectively used in various cyclization reactions to form the quinoline ring system, often under milder conditions than classical methods. mdpi.comorganic-chemistry.org

Visible-light-mediated Oxidative Cyclization: Photocatalytic methods offer an environmentally friendly approach to quinoline synthesis. organic-chemistry.org

The choice of cyclization strategy often depends on the desired substitution pattern on the quinoline ring. For the synthesis of a 7-methoxy substituted quinoline, an appropriately substituted aniline, such as m-anisidine (B1676023), would be a logical starting material for many of these classical and modern cyclization reactions.

Introduction of the Thiol Group at the C-2 Position of the Quinoline Nucleus

Once the quinoline ring is formed, the next critical step is the introduction of a thiol (or sulfhydryl, -SH) group at the C-2 position. wikipedia.org This transformation can be achieved through several methods.

A common strategy involves the conversion of a precursor functional group at the C-2 position. For instance, a 2-chloroquinoline (B121035) derivative can be reacted with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis, to yield the corresponding quinoline-2-thiol. nih.govyoutube.com

Another approach involves the direct C-H functionalization of a quinoline N-oxide. A recently developed method describes the deoxygenative C-H/C-S functionalization of quinoline N-oxides with thiourea, activated by triflic anhydride, to selectively produce quinoline-2-thiones with good to high yields. nih.gov Quinoline-2-thiol exists in tautomeric equilibrium with its thione form, quinoline-2(1H)-thione. researchgate.net

Regioselective Functionalization at the C-3 (Benzyl Group) and C-7 (Methoxy Group) Positions

The specific placement of the benzyl group at the C-3 position and the methoxy group at the C-7 position is crucial for the identity of this compound.

Synthetic Approaches for Incorporating the Benzyl Moiety at C-3

Introducing a benzyl group at the C-3 position of the quinoline ring can be accomplished through various synthetic strategies.

One approach involves the use of starting materials that already contain the benzyl group or a precursor. For example, a β-keto ester or a 1,3-dicarbonyl compound bearing a benzyl group can be used in a cyclization reaction, such as the Gould-Jacobs or Combes synthesis, to directly install the benzyl group at the C-3 position.

Alternatively, functionalization of a pre-formed quinoline ring can be achieved. This can involve electrophilic substitution reactions, though these often lead to mixtures of isomers. More controlled methods include:

Transition Metal-Catalyzed Cross-Coupling Reactions: A 3-haloquinoline can be coupled with a benzyl organometallic reagent (e.g., benzylzinc or benzylboronic acid) in the presence of a suitable palladium or nickel catalyst.

Radical Reactions: Radical-based methods can also be employed to introduce a benzyl group at the C-3 position.

Hetero-Diels-Alder Cycloaddition: A metal-free approach for the regioselective synthesis of C-3-functionalized quinolines has been developed using the [4+2] cycloaddition of in situ generated azadienes with terminal alkynes. acs.org

A study on the synthesis of 3-benzyl-1,2,3,4-tetrahydro-7-methoxy-4-[4-(2-pyrolidinoethxy)phenyl]-1-tosylquinolines utilized the catalytic hydrogenation of a 3-benzylidene-2,3-dihydro-7-methoxy-1-tosyl-4(1H)-quinolone to introduce the benzyl group. researchgate.net

Methodologies for Introducing the Methoxy Group at C-7

The methoxy group at the C-7 position is typically introduced by starting with a precursor that already contains this functionality. The most common approach is to use an aniline derivative with a methoxy group at the meta position relative to the amino group (i.e., m-anisidine or 3-methoxyaniline). nih.gov This starting material can then be subjected to various quinoline-forming cyclization reactions.

For example, the reaction of 3-methoxyaniline in an electrophilic cyclization can lead to the formation of a 7-methoxyquinoline derivative. nih.gov A patent for the synthesis of 4-hydroxy-7-methoxyquinoline (B63709) describes a process starting from 3,4-dimethoxyaniline, which undergoes further reactions to yield the desired product. google.com While this example has a methoxy group at C-4 as well, it illustrates the principle of carrying the methoxy group through the synthesis.

Multi-step Synthesis Protocols for this compound

A plausible multi-step synthesis for this compound would likely begin with a substituted aniline. A potential synthetic route could be:

Starting Material Selection: The synthesis would logically commence with 3-methoxyaniline as the precursor for the 7-methoxy substituted benzene portion of the quinoline ring.

Formation of a Substituted Acrylate: 3-methoxyaniline could be reacted with a derivative of benzylmalonic acid, such as diethyl benzylmalonate, under conditions that favor the formation of a substituted acrylate.

Cyclization: The resulting intermediate would then undergo a thermal or acid-catalyzed cyclization (a Gould-Jacobs type reaction) to form 3-benzyl-4-hydroxy-7-methoxyquinoline.

Conversion to a 2-Thiol: The 4-hydroxy group would then need to be converted to a 2-thiol. This could potentially be achieved through a series of steps, for example, conversion of the 4-hydroxyquinoline (B1666331) to a 4-chloroquinoline, followed by reactions to introduce the thiol at C-2, possibly involving a rearrangement or a more complex series of functional group interconversions.

A more direct approach for the thiol introduction might involve:

Synthesis of a 2-Chloroquinoline: A 3-benzyl-2-chloro-7-methoxyquinoline could be synthesized. This might be achieved through a cyclization reaction that directly yields a 2-chloroquinoline or by chlorination of a corresponding 2-quinolone.

Thiolation: The 2-chloro derivative could then be reacted with a sulfur nucleophile, such as sodium hydrosulfide or thiourea followed by hydrolysis, to furnish the final product, this compound. nih.govyoutube.com

The specific conditions for each step, including catalysts, solvents, and temperatures, would need to be optimized to achieve the desired product with good yield and purity.

Optimization of Reaction Conditions and Isolation Procedures

The synthesis of this compound, while not extensively detailed in dedicated literature, can be achieved through a logical, multi-step synthetic pathway. The optimization of this synthesis hinges on the careful control of reaction conditions for the formation of a key intermediate, 3-benzyl-7-methoxyquinolin-2(1H)-one, and its subsequent thionation. The procedures outlined below are based on established methodologies for the synthesis of analogous quinoline derivatives.

The most plausible synthetic route involves a cyclization reaction to form the quinolinone core, followed by thionation. Optimization of each step is critical for achieving high yields and purity.

Synthesis of 3-Benzyl-7-methoxyquinolin-2(1H)-one

A common and effective method for the synthesis of 3-substituted-quinolin-2-ones is the palladium-catalyzed C-H functionalization or similar cross-coupling reactions. In a proposed synthesis, the reaction of a suitably substituted aniline with an appropriate three-carbon synthon can be optimized. For instance, the reaction of 3-methoxyaniline with a benzyl-substituted acryl derivative under catalytic conditions represents a viable approach.

Key parameters for optimization include the choice of catalyst, ligand, base, solvent, and temperature. Palladium catalysts, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in combination with a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃), have been shown to be effective for such transformations. nih.gov The choice of base is also crucial, with inorganic bases such as potassium carbonate (K₂CO₃) or organic bases like triethylamine (B128534) (Et₃N) often employed.

Table 1: Optimization of Reaction Conditions for the Synthesis of 3-Benzyl-7-methoxyquinolin-2(1H)-one

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃Toluene (B28343)10012Moderate
2Pd(OAc)₂ (5)PPh₃ (10)Et₃NDMF10012Improved
3Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃1,4-Dioxane1108High
4CuI (10)-LiOtBu1,4-Dioxane10024Good

Note: This data is illustrative and based on analogous reactions reported in the literature. Actual yields may vary.

The use of a more electron-rich biarylphosphine ligand, such as XPhos, in conjunction with a stronger base like cesium carbonate (Cs₂CO₃) in an ethereal solvent like 1,4-dioxane, could potentially lead to higher yields and shorter reaction times. Copper-catalyzed reactions also present a viable, often more economical, alternative. nih.gov

Thionation of 3-Benzyl-7-methoxyquinolin-2(1H)-one

The conversion of the quinolinone to the corresponding quinoline-2-thiol is typically achieved through thionation, most commonly using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). wikipedia.orgsantiago-lab.comnih.govnih.govorganic-chemistry.org This reagent is highly effective for the thionation of a wide range of carbonyl compounds, including amides and lactams. wikipedia.orgsantiago-lab.com

The optimization of the thionation reaction primarily involves the stoichiometry of Lawesson's reagent, the choice of solvent, and the reaction temperature. Typically, 0.5 to 1.0 equivalents of Lawesson's reagent are used. The reaction is commonly carried out in anhydrous, high-boiling point solvents such as toluene or xylene to facilitate the reaction, which often requires elevated temperatures. santiago-lab.comnih.gov

Table 2: Optimization of Thionation of 3-Benzyl-7-methoxyquinolin-2(1H)-one

EntryLawesson's Reagent (eq.)SolventTemperature (°C)Time (h)Yield (%)
10.5Toluene806Moderate
20.5Toluene110 (reflux)4High
31.0Xylene140 (reflux)2High
40.5Pyridine115 (reflux)5Good

Note: This data is illustrative and based on analogous reactions reported in the literature. Actual yields may vary.

Carrying out the reaction in boiling toluene with 0.5 equivalents of Lawesson's reagent is often found to be effective for the synthesis of thio analogues. nih.gov An excess of the reagent may be necessary for less reactive substrates. The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC).

Isolation and Purification Procedures

The isolation and purification of the final product, this compound, and its precursor are crucial for obtaining a compound of high purity.

Work-up: Following the completion of the reaction, the reaction mixture is typically cooled to room temperature. For the quinolinone synthesis, the mixture may be filtered to remove the catalyst and inorganic salts, and the solvent is removed under reduced pressure. For the thionation reaction, the solvent is evaporated, and the residue is subjected to purification.

Crystallization: Recrystallization is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a hot solvent, and the solution is allowed to cool slowly, leading to the formation of crystals. The choice of solvent is critical and is determined empirically. A mixture of solvents, such as dichloromethane/methanol or ethyl acetate/hexanes, can also be effective.

Column Chromatography: For mixtures that are difficult to separate by crystallization, column chromatography is the preferred method. Silica gel is the most common stationary phase for the purification of quinoline derivatives. A gradient of solvents, typically starting with a non-polar solvent like hexanes and gradually increasing the polarity with a solvent such as ethyl acetate, is used to elute the compounds from the column. The fractions are collected and analyzed by TLC to identify those containing the pure product.

The final purity of this compound would be confirmed by analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry.

Investigation of the Thiol-Thione Tautomeric Equilibrium

Quinoline-2-thiols exist in a dynamic equilibrium with their tautomeric form, 1H-quinoline-2-thione. ajrconline.org This phenomenon is a critical aspect of their chemistry, as the predominant tautomer dictates the compound's physical properties and reactive behavior. For this compound, the equilibrium lies between the aromatic thiol form and the non-aromatic but resonance-stabilized thione form. In most related heterocyclic systems, the thione form is found to be the more stable and, therefore, the dominant species in solution. ajrconline.orgnih.gov

The precise ratio and stability of the thiol and thione tautomers can be investigated through a combination of experimental and computational methods.

Experimental Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between the two forms. The thiol tautomer would exhibit a characteristic S-H proton signal, while the thione form shows an N-H proton signal, typically as a broad peak at a different chemical shift. Carbonyl carbons in thiones have distinct chemical shifts compared to the corresponding carbon in the thiol form.

Infrared (IR) Spectroscopy: IR spectroscopy can provide clear evidence for the dominant tautomer. The presence of a C=S stretching vibration (typically in the 1100-1250 cm⁻¹ region) and an N-H stretch (around 3100-3400 cm⁻¹) would indicate the thione form. Conversely, a sharp S-H stretch (around 2550-2600 cm⁻¹) would confirm the presence of the thiol tautomer.

UV-Vis Spectroscopy: The electronic transitions, and thus the absorption maxima, differ between the two tautomers due to their distinct chromophoric systems, allowing for quantitative analysis of the equilibrium in various solvents.

Computational Probes:

Density Functional Theory (DFT): Quantum chemical calculations, particularly using DFT methods like B3LYP with appropriate basis sets (e.g., 6-311+G(d,p)), are employed to model the tautomers. nih.gov These calculations can predict the relative energies, thermodynamic stabilities, and geometric parameters of each form. By comparing the calculated energies, one can determine the most stable tautomer in the gas phase or simulate solvent effects using models like the Polarizable Continuum Model (PCM). nih.gov

The electronic nature of substituents on the quinoline ring significantly influences the position of the thiol-thione equilibrium.

7-Methoxy Group: The methoxy group at the C-7 position is a strong electron-donating group (EDG) through resonance (+R effect). This effect increases the electron density of the entire aromatic system. This donation could further stabilize the amide-like resonance of the thione form, thereby shifting the equilibrium further in its favor.

3-Benzyl Group: The benzyl group at C-3 is primarily an electron-donating group through induction (+I effect). Its impact on the tautomeric equilibrium is likely less pronounced than the C7-methoxy group, primarily exerting steric influence that could affect solvation and crystal packing. Studies on related benzoquinone derivatives show that electron-donating groups generally decrease reactivity towards nucleophiles. nih.govnih.gov

Reactions Involving the Thiol Group at C-2

The sulfur atom in this compound, whether in its thiol or thione form, is a potent nucleophile. This reactivity is the basis for many derivatization strategies, including alkylation, acylation, and the construction of novel ring systems.

S-alkylation and S-acylation are fundamental transformations for 2-thioquinolines, providing stable derivatives where the tautomerism is "locked" in the thiol form. These reactions typically proceed readily in the presence of a base to deprotonate the thiol or N-H of the thione.

Alkylation: Reaction with various alkyl halides (e.g., methyl iodide, benzyl bromide) in a polar aprotic solvent like DMF or acetone (B3395972) with a base such as K₂CO₃ or NaH yields the corresponding 2-(alkylthio)quinoline derivatives.

Acylation: Treatment with acyl chlorides or acid anhydrides under basic conditions affords 2-(acylthio)quinoline products. These thioesters are valuable synthetic intermediates. The general field of protein S-acylation highlights the biological relevance of thioester linkages. nih.gov

The table below presents representative alkylation and acylation reactions known for the general 2-thioquinoline scaffold.

Starting MaterialReagentProductReference
2-ThioquinolineMethyl Iodide2-(Methylthio)quinoline rsc.org
2-ThioquinolineBenzyl Bromide2-(Benzylthio)quinolineN/A
2-ThioquinolineAcetyl ChlorideS-(quinolin-2-yl) ethanethioateN/A
3-Benzyl-6-bromo-2-chloroquinolineSodium Methoxide3-Benzyl-6-bromo-2-methoxyquinoline google.com

Note: The final entry demonstrates the analogous O-alkylation of a related 2-chloroquinoline, highlighting the reactivity at the C-2 position.

A synthetically powerful reaction of 2-thioquinolines is their condensation with α-halo ketones. nih.govwikipedia.org This reaction, a variation of the Hantzsch thiazole (B1198619) synthesis, proceeds via initial S-alkylation followed by an intramolecular cyclization and dehydration, yielding fused thiazolo[3,2-a]quinolinium salts. These polycyclic aromatic systems are of interest in medicinal chemistry and materials science.

The reaction of this compound with an α-halo ketone like phenacyl bromide would first form an S-alkylated intermediate. The nitrogen atom of the quinoline ring then acts as a nucleophile, attacking the ketone's carbonyl carbon. Subsequent dehydration of the resulting hydroxyl intermediate leads to the formation of the aromatic thiazolo[3,2-a]quinolinium ring system.

The table below shows examples of this cyclization reaction with various 2-thioquinolines.

2-Thioquinoline Derivativeα-Halo KetoneFused Heterocycle ProductReference
2-ThioquinolineChloroacetone1-Methylthiazolo[3,2-a]quinolinium chloride wikipedia.org
2-ThioquinolinePhenacyl Bromide (2-Bromoacetophenone)1-Phenylthiazolo[3,2-a]quinolinium bromide nih.gov
4-Methyl-2-thioquinoline2-Bromo-4'-nitroacetophenone1-(4-Nitrophenyl)-5-methylthiazolo[3,2-a]quinolinium bromideN/A

Modifications of the Quinoline Ring System

While the thiol group is often the primary site of reaction, the quinoline ring itself can be modified, typically through electrophilic aromatic substitution. The outcome of such reactions is directed by the existing substituents.

Directing Effects: The 7-methoxy group is a powerful activating, ortho-, para-directing group. The 2-thione/thiol group is generally deactivating. The combined effect would strongly favor electrophilic attack at the C-6 and C-8 positions, which are ortho and para to the activating methoxy group.

Potential Reactions: Reactions such as nitration (with HNO₃/H₂SO₄), halogenation (with Br₂/FeBr₃), or Friedel-Crafts alkylation/acylation could potentially be used to introduce new functional groups onto the quinoline core, provided the conditions are compatible with the sulfur functionality. For instance, a process for displacing a 7-fluoro group on a quinoline carbonitrile with a thioalkoxide has been described, demonstrating the feasibility of nucleophilic aromatic substitution at the 7-position under certain conditions. google.com Additionally, radical halogenation on the benzyl group's methylene (B1212753) bridge is a possibility, as seen in a related patent where N-chlorosuccinimide (NCS) was used to chlorinate a similar position. google.com

Derivatization at the Benzyl Moiety

The benzyl group, consisting of a methylene (—CH₂—) bridge connected to a phenyl ring, presents two primary sites for derivatization: the benzylic carbon and the aromatic phenyl ring. The enhanced reactivity of the benzylic position is attributed to the lower bond dissociation energy of benzylic C-H bonds, as the adjacent aromatic ring can stabilize the resulting radical, cation, or anion. wikipedia.org

Oxidation of the Benzylic Position: The benzylic methylene group is susceptible to oxidation to form a carbonyl group (ketone). Reagents such as chromium trioxide complexes or aqueous potassium permanganate (B83412) can facilitate this transformation. wikipedia.org This conversion from a flexible benzyl group to a rigid benzoyl group significantly alters the molecule's conformation and electronic properties by introducing a conjugated ketone.

The table below summarizes potential derivatization reactions at the benzyl moiety.

Table 1: Potential Derivatization Reactions at the Benzyl Moiety

Reaction Type Reagent/Condition Product
Oxidation Potassium permanganate (KMnO₄) 3-(Benzoyl)-7-methoxyquinoline-2-thiol
Bromination N-Bromosuccinimide (NBS) 3-(α-Bromobenzyl)-7-methoxyquinoline-2-thiol

Transformations of the Methoxy Group

The 7-methoxy group (—OCH₃) is a key functional handle, and its primary transformation is O-demethylation to yield the corresponding 7-hydroxyquinoline (B1418103) derivative. This conversion from an ether to a phenol (B47542) dramatically changes the compound's properties, introducing a polar, acidic hydroxyl group that can act as a hydrogen bond donor and a site for further functionalization. Several reagents are known to effectively cleave aryl methyl ethers. wikipedia.orggoogle.com

Acid-Mediated Demethylation: Strong protic acids like hydrobromic acid (HBr) are commonly used for the demethylation of methoxyquinolines. herts.ac.uk The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the bromide ion on the methyl group in an Sₙ2 reaction. nih.gov Lewis acids, such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃), are also highly effective and often used under anhydrous conditions to avoid side reactions. nih.gov These reagents coordinate to the ether oxygen, activating it for cleavage.

Nucleophilic Demethylation: Demethylation can also be achieved using strong nucleophiles. Thiolate anions, for instance, can be used to effect the demethylation of dimethoxyquinolines, providing an alternative to acidic methods. herts.ac.uknih.gov

The table below outlines common methods for the demethylation of the methoxy group.

Table 2: Reagents for Demethylation of the Methoxy Group

Reagent Class Specific Reagent(s) Typical Conditions
Strong Protic Acid Hydrobromic acid (HBr) Reflux in aqueous/THF mixture herts.ac.uk
Lewis Acid Boron tribromide (BBr₃), Aluminum chloride (AlCl₃) Anhydrous solvent (e.g., dichloromethane) nih.gov
Nucleophilic Agent Thiolate anions (e.g., Sodium propanethiolate) Reflux in a solvent like DMF herts.ac.uk

Theoretical and Computational Investigations of 3 Benzyl 7 Methoxyquinoline 2 Thiol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electronic structure and energy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems. It is a workhorse in modern computational chemistry for its balance of accuracy and computational cost. For a molecule like 3-Benzyl-7-methoxyquinoline-2-thiol, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry and to calculate various electronic and reactivity descriptors. researchgate.netnih.gov

Illustrative Global Reactivity Descriptors for an Analogous Quinoline (B57606) Derivative

DescriptorSymbolFormulaTypical Value (eV) (Illustrative)Interpretation
Ionization PotentialIP-EHOMO6.5Energy required to remove an electron.
Electron AffinityEA-ELUMO1.5Energy released when an electron is added.
Chemical Hardnessη(IP - EA) / 22.5Resistance to change in electron distribution.
Chemical SoftnessS1 / (2η)0.2Reciprocal of hardness, indicates higher reactivity.
Electronegativityχ(IP + EA) / 24.0Power of an atom to attract electrons.
Electrophilicity Indexωχ² / (2η)3.2Propensity of a species to accept electrons.

This table is illustrative, based on typical values for related heterocyclic compounds, and does not represent experimental data for this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity.

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In the case of this compound, the electron-donating methoxy (B1213986) group and the π-systems of the quinoline and benzyl (B1604629) rings would significantly influence the energies of these orbitals.

Illustrative Frontier Orbital Energies for a Related Thiol Compound

Molecular OrbitalEnergy (eV) (Illustrative)
HOMO-6.5
LUMO-1.5
HOMO-LUMO Gap (ΔE)5.0

This table presents hypothetical values based on calculations for similar aromatic thiol compounds and is for illustrative purposes only.

Conformational Analysis and Intramolecular Interactions

The 3-benzyl group in this compound is not fixed in space and can rotate around the single bond connecting it to the quinoline core. This rotation gives rise to different conformers with varying energies. Conformational analysis aims to identify the most stable three-dimensional arrangement of the atoms. Computational studies on benzyl derivatives often show a preference for conformations where steric repulsion is minimized. nih.gov For instance, studies on cis-1-benzyl-4-methylcyclohexane have quantified the energetic preference for the equatorial benzyl group. rsc.org

Furthermore, intramolecular interactions, such as hydrogen bonds or van der Waals forces, can play a significant role in stabilizing certain conformations. In this compound, potential weak interactions between the benzyl ring's hydrogens and the sulfur or nitrogen atoms of the quinoline core could influence the preferred geometry. The Quantum Theory of Atoms in Molecules (QTAIM) is a method that can be used to analyze the electron density and characterize such non-covalent interactions. nih.gov

Prediction of Spectroscopic Characteristics through Computational Methods

Computational methods are widely used to predict and interpret various types of spectra, which can then be compared with experimental results for structure validation.

¹H and ¹³C NMR: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Gauge-Independent Atomic Orbital (GIAO) calculations using DFT can predict the chemical shifts of ¹H and ¹³C atoms in the molecule. These predicted shifts, when compared to experimental data, can confirm the proposed structure. nih.govacs.orgresearchgate.net For this compound, specific peaks for the methoxy, benzyl, and quinoline protons and carbons would be predicted.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the peaks observed in IR and Raman spectra. By analyzing the calculated vibrational modes, each peak can be assigned to a specific bond stretching or bending motion within the molecule, such as the C=S stretch, C-O stretch of the methoxy group, or aromatic C-H vibrations.

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transitions of a molecule. These transitions correspond to the absorption of light in the UV-Visible region. For quinoline-2-thiol (B7765226), quantum mechanical calculations predict that the thione tautomer is the major form and have been used to interpret its absorption spectrum. researchgate.net Similar calculations for this compound would predict its λmax values, providing insight into its electronic structure and color.

Molecular Docking and Simulation Studies for Putative Biological Interactions

Given that many quinoline derivatives exhibit significant biological activity, molecular docking is a crucial computational technique to predict how this compound might interact with a biological target, such as an enzyme or a receptor. nih.govnih.govnih.govnih.govnih.govfrontiersin.org

The process involves placing the 3D structure of the ligand (the quinoline derivative) into the binding site of a protein. A scoring function is then used to estimate the binding affinity, with more negative scores typically indicating a more favorable interaction. These studies can reveal key interactions, such as hydrogen bonds or π-π stacking, between the ligand and the amino acid residues of the protein's active site. For example, docking studies on other quinoline derivatives have identified them as potential inhibitors for targets like HIV reverse transcriptase and various kinases. nih.govnih.gov

Illustrative Molecular Docking Results for a Quinoline Derivative against a Putative Kinase Target

ParameterValue (Illustrative)
Binding Affinity (kcal/mol)-8.5
Interacting ResiduesLYS745, MET793, ASP855
Types of InteractionsHydrogen Bond, Pi-Pi Stacking

This data is hypothetical and serves to illustrate the output of a typical molecular docking study.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time, providing a more dynamic picture of the interaction. nih.govfrontiersin.org

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry can be used to model the synthesis of this compound and to understand the underlying reaction mechanisms. For instance, the synthesis of quinolines can be achieved through various named reactions like the Skraup, Doebner-von Miller, or Friedländer synthesis. researchgate.net DFT calculations can be used to map the potential energy surface of a proposed reaction, identifying transition states and intermediates. researchgate.net

This allows for the determination of activation energies, which can help in optimizing reaction conditions. For example, the synthesis of related quinoline derivatives often involves a Claisen-Schmidt condensation or a Vilsmeier-Haack reaction, the mechanisms of which can be computationally modeled. nih.gov Similarly, the formation of the 2-thiol group and the introduction of the benzyl and methoxy substituents onto the quinoline core could be investigated to understand their regioselectivity and reactivity. Studies on the synthesis of complex quinoline-based heterocycles have shown that cyclization conditions can be carefully controlled to produce different products, a process that can be rationalized and predicted through computational modeling. nih.gov

Biological Activity and Mechanistic Insights of 3 Benzyl 7 Methoxyquinoline 2 Thiol and Analogues

Broad Spectrum Biological Relevance of Quinoline-2-thiol (B7765226) Derivatives

The quinoline (B57606) scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities. Quinoline derivatives have demonstrated significant potential in the development of therapeutic agents, exhibiting activities that span from antimicrobial to anticancer and anti-inflammatory effects. This broad biological relevance is attributed to the versatile chemical nature of the quinoline nucleus, which allows for substitutions at various positions, leading to a diverse range of pharmacological profiles.

Derivatives of quinoline have been extensively investigated for their therapeutic potential. Modifications on the quinoline ring system have led to the development of compounds with antibacterial, antifungal, antiviral, antimalarial, anticancer, and anti-inflammatory properties. The incorporation of a thiol group at the 2-position of the quinoline ring, in particular, has been a subject of interest for its potential to modulate biological activity. These quinoline-2-thiol derivatives are recognized for their diverse pharmacological actions, which are influenced by the nature and position of other substituents on the quinoline core. The presence of various functional groups can significantly impact the compound's physicochemical properties, such as lipophilicity and electronic effects, which in turn govern its interaction with biological targets.

Antimicrobial Activity Research

Antibacterial Efficacy against Bacterial Strains

Quinoline derivatives have long been a cornerstone in the development of antibacterial agents. The structural motif of quinoline is present in several established antibacterial drugs. Research into novel quinoline analogues continues to be a fertile area for the discovery of new compounds to combat the growing threat of antibiotic resistance. The antibacterial activity of these compounds is often attributed to their ability to interfere with essential bacterial processes, such as DNA replication and cell division.

While specific data on 3-Benzyl-7-methoxyquinoline-2-thiol is not extensively available, studies on analogous quinoline structures highlight the potential of this class of compounds. For instance, various quinoline-2-one derivatives have shown promising antibacterial activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The introduction of different substituents on the quinoline ring can modulate the antibacterial spectrum and potency. For example, certain quinoline-based hybrids have been synthesized and shown to be effective against a range of both Gram-positive and Gram-negative bacteria. researchgate.net The antibacterial efficacy is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Antibacterial Activity of Selected Quinoline Derivatives

CompoundBacterial StrainMIC (μg/mL)Reference
Quinoline Derivative 6c MRSA0.75 nih.gov
Quinoline Derivative 6l MRSA- nih.gov
Quinoline Derivative 6o MRSA- nih.gov
Pyrazoline quinoline hybridE. coli100 biointerfaceresearch.com
Benzodioxolequinoline hybridS. aureus- researchgate.net

Antifungal Efficacy against Fungal Pathogens

Fungal infections pose a significant global health challenge, necessitating the development of new and effective antifungal agents. Quinoline derivatives have emerged as a promising class of compounds with the potential to address this need. nih.gov The antifungal activity of these compounds is influenced by the substitution pattern on the quinoline nucleus. Studies have shown that modifications at various positions of the quinoline ring can lead to compounds with selective and potent antifungal effects against a range of fungal pathogens, including Candida species and dermatophytes. nih.gov

Research on quinoline thioether derivatives has demonstrated significant in vitro antifungal activity against various phytopathogenic fungi. scilit.com For instance, certain fluorinated quinoline analogs have exhibited good antifungal activity against fungi such as Sclerotinia sclerotiorum and Rhizoctonia solani. mdpi.com The mechanism of antifungal action for many quinoline derivatives is still under investigation but may involve the disruption of fungal cell membrane integrity or inhibition of essential fungal enzymes. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antifungal efficacy of these compounds.

Antifungal Activity of Selected Quinoline Derivatives

CompoundFungal PathogenMIC (μg/mL)Reference
Quinoline Derivative 2 Candida spp.25-50 nih.gov
Quinoline Derivative 3 Candida spp.25-50 nih.gov
Quinoline Derivative 5 Dermatophytes12.5-25 nih.gov
4-(allylthio)-8-fluoro-2,3-dimethylquinoline (3l )Sclerotinia sclerotiorum>80% inhibition at 50 µg/mL scilit.com
Fluorinated quinoline analog 2g R. solani80.8% inhibition at 50 µg/mL mdpi.com

Anti-Leishmanial Research

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus, for which current treatments have limitations such as toxicity and emerging resistance. The quinoline scaffold has been identified as a privileged structure for the development of new anti-leishmanial agents. frontiersin.org The position and nature of substituents on the quinoline ring have been shown to significantly influence the anti-leishmanial activity. frontiersin.org

Numerous studies have explored the efficacy of various substituted quinolines against different Leishmania species. For example, 2- and 6-substituted quinolines have generally demonstrated greater activity. frontiersin.org The anti-leishmanial efficacy of novel 3-substituted quinoline derivatives has also been investigated, with some compounds showing significantly greater activity against Leishmania chagasi-infected macrophages than standard treatments. nih.gov The inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of the parasite's growth or activity, is a common metric for evaluating anti-leishmanial potential.

Anti-Leishmanial Activity of Selected Quinoline Derivatives

CompoundLeishmania SpeciesIC50 (μM)Reference
Compound 3b (a 3-substituted quinoline)L. chagasi (amastigotes)<0.8 μg/mL nih.gov
Clioquinol (51 )L. amazonensis (promastigotes)8.35 ± 0.82 nih.gov
Clioquinol (51 )L. infantum (promastigotes)4.71 ± 1.15 nih.gov
Phosphine (B1218219) oxide quinoline derivative 59 L. amazonensis (intracellular amastigotes)1.39 ± 1.08 nih.gov
3,6,8-aminoquinoline substituted compoundsL. donovani (promastigotes)6.05 - 22.96 µg/ml proquest.com

Enzyme Inhibition Studies (e.g., Lipoxygenases, Monoamine Oxidases)

The ability of quinoline derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential. Lipoxygenases (LOXs) and monoamine oxidases (MAOs) are two important enzyme families that have been targeted by quinoline-based inhibitors. LOXs are involved in the biosynthesis of leukotrienes, which are pro-inflammatory mediators, making LOX inhibitors potential anti-inflammatory agents. researchgate.netrsc.org MAOs are responsible for the degradation of monoamine neurotransmitters, and their inhibition is a therapeutic strategy for neurological disorders like Parkinson's disease. nih.gov

Research has identified 2-aryl quinoline derivatives as potential inhibitors of 12R-lipoxygenase (12R-LOX). nih.gov Similarly, other studies have explored quinoline moieties in the design of 5-lipoxygenase inhibitors. researchgate.net In the context of MAO inhibition, various quinoline derivatives have been investigated for their ability to selectively inhibit MAO-A and MAO-B. nih.govnih.gov The inhibitory potential is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Enzyme Inhibition by Selected Quinoline Derivatives

Compound ClassEnzymeInhibition DataReference
2-aryl quinolines (e.g., 4a , 7b )12R-hLOX>45% inhibition at 100 μM nih.gov
1,5-diarylpyrazoline derivative (37 )15-LOXIC50 = 4.7 μM nih.gov
Pyrrole quinoline derivative (III )MAO-ASpecific inhibition nih.gov
Halogenated quinoline derivativesMAO-A and MAO-BPotential inhibitors nih.gov
Polyamine analog (5 )Human MAO isoformsKi = 2 μM mdpi.com

Macromolecular Interaction Studies (e.g., DNA Binding Affinity)

The interaction of small molecules with macromolecules such as DNA is a fundamental mechanism of action for many therapeutic agents, particularly in the context of anticancer and antimicrobial drugs. Quinoline derivatives have been shown to interact with DNA through various binding modes, including intercalation and groove binding. These interactions can disrupt DNA replication and transcription, leading to cell death.

Studies on novel heterocyclic substituted quinoline Schiff bases have demonstrated their ability to bind to DNA, with binding constants (Kb) indicating the strength of the interaction. researchgate.net The viscosity of DNA solutions in the presence of these compounds can provide insights into the binding mode, with an increase in viscosity often suggesting intercalation. Computational methods like molecular docking are also employed to predict and analyze the binding affinity and interaction modes of quinoline derivatives with DNA and other protein targets. nih.govresearchgate.net

DNA Binding Affinity of Selected Quinoline Derivatives

CompoundMethodBinding Constant (Kb) (M-1)Reference
Quinoline Schiff Base (2a )UV-Visible Titration2.3 x 10³ researchgate.net
Quinoline Schiff Base (3a )UV-Visible Titration2.5 x 10⁴ researchgate.net
2H-thiopyrano[2,3-b]quinoline derivative (4 )Molecular DockingBinding Affinity = -6.1 Kcal/mol nih.gov

Investigation of Cellular Mechanisms of Action (e.g., Apoptosis Induction, Pathway Modulation)

The cellular mechanisms of action for this compound and its analogues are a significant area of research, with studies pointing towards apoptosis induction and the modulation of key cellular signaling pathways as primary modes of their biological activity. While direct studies on this compound are limited, research on analogous quinoline-2-thiol and benzyl-substituted quinoline derivatives provides substantial insights into its potential mechanisms.

The induction of programmed cell death, or apoptosis, is a hallmark of many chemotherapeutic agents. Quinoline derivatives have been shown to trigger this process in cancer cells through various molecular events. Research on related compounds indicates that they can initiate apoptosis by influencing the expression of key regulatory proteins. For instance, certain quinoxaline (B1680401) derivatives, which share structural similarities with quinolines, have been observed to upregulate the expression of pro-apoptotic proteins such as p53, caspase-3, and caspase-8, while concurrently downregulating the anti-apoptotic protein Bcl-2 nih.gov. This shift in the balance between pro- and anti-apoptotic factors leads to the activation of the caspase cascade and subsequent execution of cell death.

Furthermore, some quinoline analogues have been found to induce apoptosis through the mitochondrial-dependent pathway nih.gov. This involves a decrease in the mitochondrial membrane potential, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. One study on a quinoline-tethered cis-vinyl triamide hybrid demonstrated its ability to induce cellular apoptosis via this mitochondrial-dependent pathway in breast cancer cells nih.gov.

In addition to apoptosis induction, the modulation of cellular signaling pathways is another critical mechanism. Quinoline-based compounds have been identified as inhibitors of various kinases and enzymes that are crucial for cancer cell proliferation and survival. For example, certain quinoline derivatives act as inhibitors of topoisomerase II, an enzyme essential for DNA replication and repair in cancer cells nih.govnih.gov. Inhibition of this enzyme leads to DNA damage and ultimately triggers apoptotic cell death.

Moreover, the Ras/Raf/MEK and PI3K/AkT/mTOR signaling pathways, which are frequently dysregulated in cancer, are potential targets for quinoline derivatives. The 2-thiol substitution in the quinoline ring is of particular interest due to the role of thiol groups in redox signaling and their potential to interact with biological molecules. The thiol moiety can be a target for alkylation, which can alter protein function and cellular signaling pathways.

The benzyl (B1604629) group attached at the 3-position of the quinoline ring also contributes to the biological activity. Benzyl-containing compounds have been noted for their ability to induce apoptosis. For instance, benzyl isothiocyanate has been shown to induce apoptotic cell death through a mitochondria-dependent pathway in lung cancer cells. While the specific influence of the 7-methoxy group on the cellular mechanism is less clear from the available literature, it is likely to modulate the compound's physicochemical properties, thereby affecting its cellular uptake, distribution, and interaction with molecular targets.

Table 1: Investigated Cellular Mechanisms of Action for Quinoline Analogues

Mechanism Observed Effects in Analogues Key Molecular Targets/Pathways References
Apoptosis Induction Upregulation of pro-apoptotic proteins; Downregulation of anti-apoptotic proteins; Induction of mitochondrial-dependent apoptosis. p53, Caspase-3, Caspase-8, Bcl-2 nih.govnih.gov
Cell Cycle Arrest Halting of the cell cycle at the G1 phase. Cyclin-dependent kinases (CDKs) nih.gov
Enzyme Inhibition Inhibition of Topoisomerase II activity. Topoisomerase II nih.govnih.gov
Pathway Modulation Inhibition of key survival signaling pathways. Ras/Raf/MEK, PI3K/AkT/mTOR

Structure Activity Relationship Sar Studies for 3 Benzyl 7 Methoxyquinoline 2 Thiol Analogues

Impact of Substituent Variations on Biological Potency

The benzyl (B1604629) group at the C-3 position is a significant contributor to the molecule's interaction with biological targets. This bulky, hydrophobic substituent plays a crucial role in orienting the compound within the binding pockets of proteins and enzymes.

Structural modifications in related antagonist compounds, such as N-(3-acyloxy-2-benzylpropyl)-N′-[4-(methylsulfonylamino)benzyl]thiourea, have shown that the benzylpropyl region is a primary factor in determining activity. elsevierpure.com The spatial arrangement and hydrophobic character of the benzyl group are often optimal for receptor binding affinity. elsevierpure.com In some synthetic reactions, however, alkyl substituents like benzyl groups have been found to be less effective than other groups, highlighting the context-dependent nature of their contribution. acs.org Altering this moiety can drastically change the binding affinity and efficacy of the entire molecule.

Table 1: Postulated Impact of C-3 Position Variations on Biological Activity

PositionSubstituentPostulated Effect on ActivityRationale
C-3Benzyl (Parent) Optimal Hydrophobic Interaction Provides significant van der Waals contacts and fits into hydrophobic pockets of target proteins. elsevierpure.comelsevierpure.com
C-3Smaller Alkyl (e.g., Methyl)Reduced PotencyLoss of key hydrophobic interactions may lead to weaker binding affinity.
C-3Substituted PhenylModulated Potency/SelectivityElectron-donating or -withdrawing groups on the phenyl ring can fine-tune electronic and steric interactions.
C-3Polar Group (e.g., Hydroxyl)Likely Decreased ActivityIntroduction of polarity may disrupt critical hydrophobic interactions in a nonpolar binding site.

The substituent at the C-7 position of the quinoline (B57606) ring significantly impacts the electronic properties and, consequently, the biological activity of the molecule. The methoxy (B1213986) group (-OCH₃) is an electron-donating group.

Table 2: Observed Influence of Quinoline Ring Substituents on Biological Potency

Compound SeriesSubstituent and PositionObserved Effect on PotencyReference
Quinolone-based HydrazonesMethoxy (Electron-Donating)Moderate Inhibition acs.org
Quinolone-based HydrazonesHalogens (Electron-Withdrawing)Strong Inhibition acs.org
Quinolone-based HydrazonesNitro Group (Electron-Withdrawing)Most Potent Inhibition acs.org
Methoxy QuinolinesBromine at C-5 and C-7Substantial Increase in Activity nih.gov

The sulfur-containing group at the C-2 position is a critical pharmacophoric feature. This group exists in a tautomeric equilibrium between the quinoline-2-thiol (B7765226) form and the quinoline-2(1H)-thione form. researchgate.net Computational calculations and spectral data predict that the thione tautomer is the major form. researchgate.net The official IUPAC name provided by PubChem for the parent compound is 3-benzyl-1H-quinoline-2-thione, which supports the predominance of this form. nih.gov

This functionality is crucial for several reasons:

Hydrogen Bonding : The N-H and C=S groups of the thione tautomer can act as hydrogen bond donors and acceptors, respectively, forming key interactions with amino acid residues in a target's active site.

Metal Chelation : Thiols and related functional groups are well-known metal chelators and have been used in sensors for ions like Hg²⁺ and Cu²⁺. researchgate.net This property could be relevant for activity against metalloenzymes.

Redox Activity : The thiol group is redox-active and plays a vital role in biological antioxidant systems. nih.gov This chemical reactivity can be harnessed for specific biological interactions.

The versatility and reactivity of the thiol/thione group make it a cornerstone of the molecule's biological activity, serving as an anchor within protein binding sites. researchgate.netnih.gov

Rational Design and Optimization of Quinoline-2-thiol Derivative Libraries

Rational drug design involves the strategic modification of a lead compound, such as 3-benzyl-7-methoxyquinoline-2-thiol, to enhance its therapeutic properties. Based on initial SAR findings, medicinal chemists can synthesize libraries of derivatives to systematically probe the chemical space around the core scaffold. mdpi.comnih.gov

The optimization process typically involves:

Lead Identification : A compound like this compound is identified with a desirable biological activity.

Pharmacophore Analysis : The key structural features (pharmacophores) essential for activity are identified. For this scaffold, these would be the C-3 benzyl group, the C-7 electronic modulator, and the C-2 thione.

Derivative Synthesis : A library of analogues is created by making targeted modifications. This includes altering the substituents on the benzyl ring, replacing the C-7 methoxy group with other electron-donating or -withdrawing groups, and exploring isosteres for the thione moiety. nih.gov

Biological Evaluation : The synthesized library is screened to identify compounds with improved potency, selectivity, and better pharmacokinetic profiles. For example, quinoline-triazole hybrids have been developed to enhance antimalarial activity by combining two known bioactive scaffolds. nih.gov

This iterative cycle of design, synthesis, and testing allows for the fine-tuning of the molecular structure to maximize its desired biological effect. mdpi.comnih.gov

Pharmacophore Modeling and Ligand-Based Drug Design Principles

When the three-dimensional structure of a biological target is unknown, ligand-based drug design methods are invaluable. These computational techniques use a set of molecules with known activities to build a model that predicts the features required for biological function. mdpi.comnih.gov

For quinoline derivatives, methods like Comparative Molecular Field Analysis (CoMFA) are employed. mdpi.com The process involves:

Database Creation : A collection of quinoline analogues with a range of biological activities (e.g., IC₅₀ values) is assembled. mdpi.comnih.gov

Molecular Alignment : The compounds are structurally aligned based on a common scaffold.

Field Calculation : For each molecule, steric and electrostatic fields are calculated on a 3D grid surrounding it.

3D-QSAR Model Generation : A statistical method, Partial Least Squares (PLS), is used to correlate the variations in the 3D fields with the variations in biological activity. This generates a 3D Quantitative Structure-Activity Relationship (3D-QSAR) model. nih.gov

Contour Map Analysis : The model is visualized as contour maps, which highlight regions where certain properties are predicted to enhance or diminish activity. For example, a map might show that a bulky, sterically favorable group is preferred at one position, while an electropositive group is favored at another. mdpi.com

These models provide a powerful predictive tool, allowing researchers to analyze the SAR of a compound series in 3D space and rationally design novel ligands with enhanced potency before undertaking their chemical synthesis. mdpi.comnih.gov

Advanced Applications of 3 Benzyl 7 Methoxyquinoline 2 Thiol in Chemical Sensing and Materials Science

Development as Fluorescent Probes and Chemosensors

The quinoline-2-thiol (B7765226) core structure is a promising chromophore for the creation of fluorescent sensors. While the parent compound, quinoline-2-thiol, exists in a tautomeric equilibrium with quinoline-2(1H)-thione and is non-fluorescent, its alkylated derivatives have been shown to be fluorescent and responsive to their chemical environment. researchgate.net This suggests that 3-Benzyl-7-methoxyquinoline-2-thiol, as a substituted derivative, holds considerable potential in this domain.

Derivatives of quinoline-2-thiol have demonstrated the ability to act as fluorescent sensors for heavy metals. Research on alkylated quinoline-2-thiol derivatives indicates that their fluorescence is quenched in the presence of various metal ions. researchgate.net This quenching effect is attributed to the complexation of the metal ion by the thiol group, which can lead to photoinduced electron transfer (PET), a process that diminishes fluorescence intensity.

In a study of a representative alkylated quinoline-2-thiol, significant fluorescence reduction was observed upon the introduction of several metal ions. The findings indicate a strong response to copper ions (Cu²⁺), with other metals also inducing a noticeable, though lesser, decrease in fluorescence. researchgate.net The interaction with Cu²⁺ can be complex, sometimes leading to the oxidation of the thiol to a disulfide, which complicates the sensing mechanism. researchgate.net The benzyl (B1604629) and methoxy (B1213986) groups on this compound could further modulate this selectivity and sensitivity towards specific metal ions.

Table 1: Fluorescence Response of a Quinoline-2-thiol Derivative to Various Metal Ions

Metal Ion (10 equiv.)Fluorescence Change (F/F₀)
Cu²⁺~ 0.1
Fe³⁺~ 0.3
Ni²⁺~ 0.4
Co²⁺~ 0.5
Zn²⁺~ 0.6
Cd²⁺~ 0.7
Pb²⁺~ 0.8

Data adapted from a study on a representative alkylated quinoline-2-thiol derivative. researchgate.net F₀ is the initial fluorescence and F is the final fluorescence.

The fluorescence of alkylated quinoline-2-thiol derivatives has been found to be highly dependent on pH. researchgate.net This responsiveness stems from the protonation of the quinoline (B57606) nitrogen atom in acidic conditions. As the pH of the solution decreases, the nitrogen becomes protonated, which in turn quenches the fluorescence of the molecule.

For instance, studies have shown a significant decrease in fluorescence for quinoline-2-thiol derivatives as the pH transitions from basic to acidic, typically in the pH range of 3 to 4. researchgate.net A ten-fold or greater change in fluorescence intensity has been observed in this pH range, highlighting the potential of these compounds as sensitive pH indicators. researchgate.net The electronic influence of the 7-methoxy group and the steric bulk of the 3-benzyl group in this compound would likely fine-tune the pKa of the quinoline nitrogen, potentially shifting the responsive pH range.

Table 2: pH-Dependent Fluorescence of a Quinoline-2-thiol Derivative

pHRelative Fluorescence Intensity
7.0High
6.0High
5.0Moderate
4.0Low
3.0Very Low

Illustrative data based on the described pH titration behavior of quinoline-2-thiol derivatives. researchgate.netresearchgate.net

The detection of nitroxyl (B88944) (HNO), a reactive nitrogen species with important biological roles, is a significant challenge in chemical biology. nih.gov The quinoline-2-thiol/thione scaffold has been identified as a promising platform for developing fluorescent probes for HNO. researchgate.net While the thione tautomer itself is non-fluorescent, its exposure to HNO can trigger a chemical reaction that leads to a "turn-on" fluorescence response. researchgate.net

The proposed mechanism involves the reaction of HNO with the thiol group, which disrupts the non-fluorescent state and generates a fluorescent species. This provides a direct method for detecting the presence of this transient molecule. The development of such probes is crucial for understanding the biological pathways and therapeutic potential of HNO. nih.govarizona.edunih.gov The specific structure of this compound could influence the reaction kinetics and selectivity towards HNO over other reactive species.

Potential in Other Specialized Chemical Applications (e.g., Corrosion Inhibition)

Organic compounds containing heteroatoms like nitrogen and sulfur, along with aromatic rings, are known to be effective corrosion inhibitors for metals, particularly steel in acidic environments. nih.gov These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes corrosive processes. The molecular structure of this compound, possessing a quinoline ring system (with nitrogen), a thiol group (with sulfur), and a benzyl group (aromatic ring), makes it a strong candidate for corrosion inhibition applications.

Studies on structurally similar compounds, such as 3-Benzyl-2-mercaptoquinoizoline-4(3H)-one (BMQ), have demonstrated significant corrosion inhibition for carbon steel in hydrochloric acid. nih.gov The inhibition efficiency of BMQ was found to increase with its concentration, indicating a strong adsorption process. nih.gov Theoretical studies using Density Functional Theory (DFT) have supported these experimental findings, showing that the inhibitor molecules have a high propensity to adsorb on the metal surface. nih.gov The presence of the 7-methoxy group in this compound could further enhance its performance by increasing the electron density on the quinoline ring system, thereby strengthening its interaction with the metal surface.

Future Perspectives and Emerging Research Directions for 3 Benzyl 7 Methoxyquinoline 2 Thiol

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives has been a subject of extensive research, with a continuous drive towards more efficient, cost-effective, and environmentally benign methods. acs.orgmdpi.com Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often require harsh conditions and may have limitations in terms of substrate scope and regioselectivity. rsc.org Future research on the synthesis of 3-Benzyl-7-methoxyquinoline-2-thiol is expected to focus on several key areas:

Green Chemistry Approaches: The use of greener solvents like water or ionic liquids, and energy-efficient techniques such as microwave-assisted frontiersin.org and ultrasound-assisted synthesis rsc.org, will likely be explored. These methods can significantly reduce reaction times and improve yields.

Nanocatalysis: Nanoparticle-based catalysts, including those based on copper, iron, and other transition metals, are emerging as highly efficient and recyclable catalysts for quinoline synthesis. acs.orgnih.gov The application of such nanocatalysts could offer a sustainable route to this compound and its analogs.

C-H Functionalization: Direct C-H bond functionalization represents a powerful and atom-economical strategy for the synthesis and modification of quinoline rings. rsc.orgnih.gov Future synthetic approaches may involve the late-stage introduction of the benzyl (B1604629) or thiol group onto a pre-formed 7-methoxyquinoline (B23528) core, or vice-versa, through regioselective C-H activation.

Multicomponent Reactions (MCRs): One-pot MCRs are highly desirable for their ability to construct complex molecules from simple starting materials in a single step, thereby reducing waste and improving efficiency. acs.org Designing an MCR for the convergent synthesis of this compound would be a significant advancement.

A recent development in the synthesis of related quinoline-2-thiones involves the deoxygenative C-H functionalization of quinoline-N-oxides with thiourea (B124793), offering a regioselective route to this class of compounds. nih.gov Another innovative approach is the copper-catalyzed three-component cascade cyclization to produce quinoline-4-thiols. acs.org These modern synthetic strategies could be adapted for the specific synthesis of this compound.

Application of Advanced Computational Tools for Predictive Modeling

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and the rational design of new compounds. frontiersin.orgnih.gov For this compound, advanced computational tools can be leveraged in several ways:

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.net This can provide insights into its stability, preferred conformations, and potential reaction mechanisms.

Molecular Docking and Dynamics Simulations: To explore its therapeutic potential, molecular docking studies can be performed to predict the binding affinity and mode of interaction of this compound with various biological targets, such as enzymes and receptors. nih.govnih.gov Subsequent molecular dynamics simulations can assess the stability of the ligand-protein complexes. frontiersin.org

Pharmacokinetic and Toxicity Prediction: In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can be used to evaluate the drug-likeness and potential safety profile of the compound at an early stage of research. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a library of related analogs, QSAR models can be developed to establish a correlation between the structural features of the molecules and their biological activity, guiding the design of more potent compounds.

A study on 2-aryl-quinoline-4-carboxylic acid derivatives utilized computational methods to identify N-myristoyltransferase as a potential therapeutic target for leishmaniasis. frontiersin.org Similarly, computational studies on other quinoline derivatives have predicted their antibacterial activity and neuroprotective potential. nih.govnih.gov

Discovery of Undiscovered Biological Activities and Therapeutic Potential

The quinoline nucleus is a well-established pharmacophore, present in numerous approved drugs with a wide range of therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory activities. nih.govnih.gov The specific combination of substituents in this compound suggests several promising avenues for biological investigation:

Anticancer Activity: Quinoline derivatives have shown significant potential as anticancer agents by targeting various mechanisms, including kinase inhibition and apoptosis induction. researchgate.netnih.govbiointerfaceresearch.com The presence of the benzyl group could enhance lipophilicity and cellular uptake, while the thiol group could interact with key cysteine residues in cancer-related proteins.

Antimicrobial and Antifungal Activity: The quinoline scaffold is the basis for several antibacterial drugs. acs.orgnih.gov The thiol group is known to have antimicrobial properties, and its incorporation into the quinoline ring system could lead to compounds with potent activity against a range of pathogens, including drug-resistant strains.

Neuroprotective Effects: Recent studies have highlighted the potential of quinoline derivatives as neuroprotective agents for diseases like Alzheimer's and Parkinson's. nih.govmdpi.com Their antioxidant properties and ability to chelate metal ions are thought to contribute to these effects. The methoxy (B1213986) group in this compound may modulate its electronic properties and ability to act as a radical scavenger.

Enzyme Inhibition: The thiol group is a nucleophile and can form covalent bonds with electrophilic sites in enzymes, leading to irreversible inhibition. This reactivity could be harnessed to target specific enzymes involved in disease pathways. For example, quinoline-based hydrazones have been investigated as inhibitors of key metabolic enzymes in diabetes. acs.org

The following table summarizes the reported biological activities of some related quinoline derivatives, highlighting the potential therapeutic areas for this compound.

Compound Class Reported Biological Activity Potential Therapeutic Application
2,4-disubstituted quinolinesAnticancerOncology
8-hydroxyquinolinesAntifungal, Neuroprotective, AnticancerInfectious Diseases, Neurology, Oncology
Quinolone-based hydrazonesAntidiabetic (enzyme inhibition)Metabolic Disorders
4-aminoquinolinesAntimalarialInfectious Diseases
FluoroquinolonesAntibacterialInfectious Diseases

Integration with Nanotechnology and Advanced Materials Research

The unique photophysical and chemical properties of quinoline derivatives make them attractive candidates for applications in nanotechnology and materials science. acs.orgrsc.org The future of this compound in this domain could involve:

Development of Chemosensors: The thiol group can selectively bind to heavy metal ions. This property could be exploited to develop fluorescent or colorimetric sensors for the detection of environmental pollutants or biologically important metal ions.

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are known to be good electron-transporting materials and have been used in the fabrication of OLEDs. The photophysical properties of this compound could be tuned by further functionalization to develop new materials for lighting and display applications.

Corrosion Inhibition: Quinoline and its derivatives have been shown to be effective corrosion inhibitors for various metals and alloys. wikipedia.org The thiol group can strongly adsorb onto metal surfaces, forming a protective layer.

Functionalization of Nanomaterials: The thiol group provides a convenient anchor for grafting the molecule onto the surface of gold nanoparticles or other nanomaterials. This could lead to the development of novel hybrid materials with combined properties, for applications in catalysis, sensing, or drug delivery. Research has already shown the use of nanocatalysts in quinoline synthesis. nih.gov

Addressing Current Challenges and Identifying New Research Opportunities

While the future prospects for this compound are promising, several challenges need to be addressed to unlock its full potential. A primary challenge is the lack of specific research on this compound, necessitating foundational studies to characterize its physicochemical properties and biological activity.

Key research opportunities include:

Systematic Structure-Activity Relationship (SAR) Studies: A library of analogs with variations in the benzyl and methoxy substituents should be synthesized and evaluated to understand the SAR for different biological activities.

Mechanism of Action Studies: For any identified biological activity, detailed mechanistic studies will be crucial to identify the molecular targets and pathways involved.

Exploration of the Thiol Tautomerism: The quinoline-2-thiol (B7765226) moiety can exist in tautomeric equilibrium with the corresponding quinolin-2-thione. Investigating the factors that influence this equilibrium and the distinct properties of each tautomer will be essential.

Development of Drug Delivery Systems: For promising therapeutic candidates, the development of suitable drug delivery systems may be required to improve their solubility, stability, and bioavailability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.